molecular formula C15H17N5 B6752084 N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine

N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B6752084
M. Wt: 267.33 g/mol
InChI Key: WBLKODGROIBVCH-UHFFFAOYSA-N
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Description

N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a complex organic compound that features both indole and triazolopyridine moieties. The indole structure is a common motif in many natural products and pharmaceuticals, known for its biological activity. The triazolopyridine ring system is also significant in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-2-11-6-7-16-15(11)12(3-1)8-17-13-4-5-14-18-10-19-20(14)9-13/h1-3,6-7,10,13,16-17H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLKODGROIBVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NN2CC1NCC3=CC=CC4=C3NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, followed by the construction of the triazolopyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

    Reduction: Reduction of the triazolopyridine ring can yield dihydro derivatives.

    Substitution: Both the indole and triazolopyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenated reagents and strong bases or acids are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields indole-2,3-diones, while reduction of the triazolopyridine ring can produce dihydrotriazolopyridines.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound is of interest due to its potential interactions with various biological targets. The indole moiety is known for its role in neurotransmitter activity, while the triazolopyridine ring may interact with different enzymes and receptors.

Medicine

In medicine, compounds containing indole and triazolopyridine structures are investigated for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities .

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety can mimic natural substrates of enzymes or bind to receptor sites, while the triazolopyridine ring may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which contain the indole structure, are well-known for their biological activities.

    Triazolopyridine Derivatives: Compounds such as triazolopyridine-based kinase inhibitors are studied for their therapeutic potential.

Uniqueness

N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to the combination of indole and triazolopyridine moieties, which may confer distinct biological activities and chemical properties not found in simpler analogs.

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